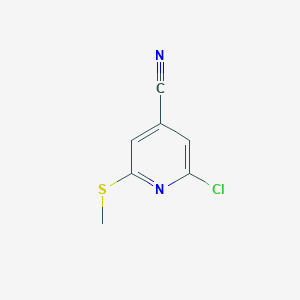

2-Chloro-4-cyano-6-methylthiopyridine

Description

Overview of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone of modern organic and medicinal chemistry. researchgate.net Considered a "privileged scaffold," its structure is present in a multitude of FDA-approved drugs and biologically active molecules. The nitrogen atom in the pyridine ring imparts unique properties compared to its carbocyclic analog, benzene. It acts as a hydrogen bond acceptor, increases polarity and aqueous solubility, and can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug molecule. This versatility allows pyridine derivatives to be employed in a wide range of therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents. chemimpex.com

The Significance of Cyano and Chloro Substituents in Heterocyclic Reactivity

The introduction of functional groups onto the pyridine core dramatically alters its chemical reactivity and potential applications. Chloro and cyano substituents are particularly significant due to their strong electron-withdrawing properties.

A chloro group attached to the pyridine ring, particularly at the 2- or 6-positions, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, making chloropyridines valuable synthetic intermediates. The presence of a chloro substituent deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

The cyano (-C≡N) group is a powerful electron-withdrawing group that also deactivates the pyridine ring towards electrophiles. Synthetically, the cyano group is highly versatile. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or used to construct other heterocyclic rings. orgsyn.org Its linear geometry and electronic properties make it a useful modulator of molecular shape and receptor binding interactions.

Role of Thioether Functionalities in Pyridine Systems

Thioethers, specifically the methylthio (-SCH₃) group, introduce another layer of functionality to pyridine systems. The sulfur atom can be oxidized to form sulfoxides and sulfones, which have different electronic and steric properties. The methylthio group itself can influence the metabolic stability of a molecule and participate in coordination with metal ions. In synthetic chemistry, thioether-substituted pyridines are key precursors for various transformations. For instance, they can be involved in the synthesis of more complex heterocyclic systems and have been explored for their utility in creating novel ligands for catalysis.

Current Research Landscape Pertaining to Polyfunctionalized Pyridines

The contemporary research landscape shows a strong focus on the synthesis and application of polyfunctionalized pyridines—molecules bearing multiple, distinct substituents. The strategic combination of electron-withdrawing groups like chloro and cyano with other functionalities such as thioethers allows for precise control over the molecule's electronic properties, reactivity, and biological activity. Current efforts in this area are directed towards developing efficient, one-pot synthetic methodologies to construct these complex scaffolds. nih.gov These highly substituted pyridines are frequently investigated as key intermediates for building diverse molecular libraries aimed at discovering new therapeutic agents and functional materials. researchgate.netchemimpex.com

Detailed Analysis of 2-Chloro-4-cyano-6-methylthiopyridine

Following an extensive search of scientific literature, patent databases, and chemical repositories, no specific research findings, synthetic protocols, or physicochemical data for the compound This compound could be located. The absence of a registered CAS number or publications directly referencing this molecule suggests it may be a novel or theoretical compound, or an uncharacterized intermediate in a proprietary synthetic pathway.

While data for similarly substituted pyridines exist (e.g., 2-Chloro-6-methylpyridine-3-carbonitrile nih.gov, 2-chloro-4-(methylthio)pyridine (B1590504) uni.lu), direct extrapolation of their properties to the target compound would be speculative. Therefore, to adhere to the principles of scientific accuracy, no data tables or detailed research findings for this compound can be presented. The introductory sections above, which describe the well-established roles of the individual functional groups, provide the relevant chemical context for understanding the potential properties and reactivity of this specific molecule.

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN2S |

|---|---|

Molecular Weight |

184.65 g/mol |

IUPAC Name |

2-chloro-6-methylsulfanylpyridine-4-carbonitrile |

InChI |

InChI=1S/C7H5ClN2S/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3 |

InChI Key |

YRJYOSNNBUYOLR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=CC(=C1)C#N)Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Chloro 4 Cyano 6 Methylthiopyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring in 2-Chloro-4-cyano-6-methylthiopyridine is electron-deficient, a characteristic that is enhanced by the presence of the electron-withdrawing chloro and cyano substituents. This electronic profile makes the ring susceptible to nucleophilic attack, particularly at the positions bearing a good leaving group.

Reactivity at the Chloro Position

The chlorine atom at the C2 position of the pyridine ring is predicted to be the primary site for nucleophilic substitution. The electron-withdrawing nature of the pyridine nitrogen and the cyano group at C4 activates the C2 position towards attack by nucleophiles. This is a common reactivity pattern observed in 2-chloropyridine (B119429) derivatives. nih.govresearchgate.net The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the aromatic system and the electron-withdrawing groups.

A variety of nucleophiles are expected to displace the chloride ion. The following table outlines plausible nucleophilic substitution reactions at the C2 position, with predicted reagents and products based on the reactivity of analogous 2-chloropyridines.

| Nucleophile | Reagent Example | Predicted Product |

| Alkoxide | Sodium methoxide | 2-Methoxy-4-cyano-6-methylthiopyridine |

| Amine | Ammonia (B1221849), Primary/Secondary Amines | 2-Amino/Alkylamino-4-cyano-6-methylthiopyridine |

| Thiolate | Sodium thiophenoxide | 2-Phenylthio-4-cyano-6-methylthiopyridine |

| Hydrazine (B178648) | Hydrazine hydrate | 2-Hydrazinyl-4-cyano-6-methylthiopyridine |

Transformations Involving the Cyano Group as an Electrophile

While less common than substitution at the chloro position, the cyano group can act as an electrophile, particularly in the presence of strong nucleophiles or when the pyridine nitrogen is quaternized. In 1-alkyl-4-cyanopyridinium salts, the cyano group is readily replaced by nucleophiles such as hydrazine or aliphatic amines. rsc.org Although this compound is not a pyridinium (B92312) salt, strong activation or specific reaction conditions might lead to nucleophilic attack at the carbon atom of the cyano group.

Nucleophilic Behavior of the Methylthio Moiety

The sulfur atom of the methylthio group possesses lone pairs of electrons and can exhibit nucleophilic character. It can be susceptible to oxidation by various oxidizing agents to form the corresponding sulfoxide (B87167) or sulfone. These transformations would further increase the electron-deficient nature of the pyridine ring, potentially influencing the reactivity at other positions.

Reactions at the Cyano Group: Hydrolysis, Reduction, and Cyclization

The cyano group is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The hydrolysis of cyanopyridines can yield either the corresponding amide or carboxylic acid, depending on the reaction conditions. google.com Acidic or basic hydrolysis of this compound is expected to proceed in a stepwise manner, first forming 2-Chloro-6-methylthiopyridine-4-carboxamide and then, upon further hydrolysis, 2-Chloro-6-methylthiopyridine-4-carboxylic acid. researchgate.net

Reduction: The cyano group can be reduced to an aminomethyl group. Catalytic hydrogenation (e.g., using H₂/Pd-C) or reduction with chemical hydrides (e.g., LiAlH₄) are common methods for this transformation. Such a reduction of this compound would yield (2-Chloro-6-methylthiopyridin-4-yl)methanamine. The electrochemical reduction of cyanopyridines is also a known process. google.com

Cyclization: The cyano group can participate in cyclization reactions, acting as a building block for the formation of fused heterocyclic rings. For instance, reaction with dinucleophiles could lead to the construction of a new ring fused to the pyridine core at the 4- and 5-positions. The specific products would depend on the nature of the reacting partner.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. In this compound, the presence of two additional electron-withdrawing groups (chloro and cyano) further deactivates the ring towards electrophilic attack. rsc.org Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to be very difficult and would require harsh reaction conditions. If a reaction were to occur, the substitution pattern would be directed by the existing substituents, though predicting the regioselectivity in such a highly deactivated system is complex. wikipedia.org

Derivatization and Functional Group Interconversions of Peripheral Substituents

The peripheral substituents—chloro, cyano, and methylthio—offer opportunities for further derivatization.

Chloro Group: As discussed in section 3.1.1., the chloro group is the most likely site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Cyano Group: The transformations of the cyano group detailed in section 3.2. lead to amides, carboxylic acids, and amines, which can be further modified. For example, the carboxylic acid could be converted to esters or acid chlorides.

Methylthio Group: The methylthio group can be oxidized to a sulfoxide or a sulfone. These oxidized derivatives would have different electronic properties and could serve as leaving groups in nucleophilic substitution reactions under certain conditions.

The interplay of these functional group interconversions allows for the synthesis of a diverse library of substituted pyridines based on the this compound scaffold.

Alkylation and Acylation Reactions

While specific literature on the alkylation and acylation of this compound is not extensively detailed, the reactivity can be inferred from fundamental principles of pyridine chemistry. The lone pair of electrons on the pyridine ring nitrogen makes it a target for electrophiles.

N-Alkylation: Reaction with alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl sulfates, is expected to yield the corresponding N-alkylpyridinium salt. This quaternization would further activate the ring toward nucleophilic attack, potentially facilitating the displacement of the 2-chloro substituent under milder conditions than the parent compound.

Acylation: Acylation of the pyridine nitrogen can occur with acyl halides or anhydrides, typically in the presence of a non-nucleophilic base, to form N-acylpyridinium salts. These intermediates are highly reactive and are often used to activate the acyl group for subsequent reactions with nucleophiles.

Controlled Oxidation and Reduction of the Methylthio Group

The sulfur atom of the methylthio group is susceptible to controlled oxidation to form the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl and sulfonyl groups.

Oxidation: Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (B1194676) (Oxone®) are effective for this transformation. mdma.chorganic-chemistry.org The reaction can be controlled to yield either the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidant and the reaction conditions. derpharmachemica.com Oxidation to the sulfoxide is typically achieved using one equivalent of the oxidant at lower temperatures, while the sulfone requires at least two equivalents and often more forcing conditions. derpharmachemica.com The resulting 2-chloro-4-cyano-6-(methylsulfonyl)pyridine is a highly activated substrate for nucleophilic substitution, as the sulfonyl group provides significant resonance stabilization for the Meisenheimer complex intermediate.

Reduction: The reverse transformation, the reduction of the sulfoxide or sulfone back to the thioether, can also be accomplished. A variety of reagents are known to reduce sulfoxides to sulfides under mild conditions, including systems like triflic anhydride/potassium iodide or NbCl₅/Indium. organic-chemistry.org The reduction of sulfones is more challenging and requires stronger reducing agents, such as lithium aluminum hydride in combination with titanium tetrachloride (LiAlH₄-TiCl₄).

Annulation Reactions and Construction of Fused Heterocyclic Systems

The presence of the ortho-chloro and cyano functionalities makes this compound an excellent precursor for annulation reactions, leading to the synthesis of various fused heterocyclic systems of medicinal and material science interest.

Synthesis of Thiophene-Fused Pyridines (Thienopyridines)

The construction of a thiophene (B33073) ring fused to the pyridine core, forming a thieno[2,3-b]pyridine (B153569) system, is a well-established transformation for 2-chloro-3-cyanopyridines. researchgate.net This reaction typically involves a base-mediated condensation with a sulfur-containing nucleophile that possesses an α-methylene group.

A common method involves the reaction with derivatives of thioglycolic acid, such as ethyl thioglycolate. The reaction proceeds via an initial S-alkylation where the thiolate displaces the chlorine atom at the 2-position. This is followed by an intramolecular Thorpe-Ziegler cyclization, where the α-methylene carbanion attacks the adjacent cyano group, leading to an enamine intermediate that tautomerizes to the final 3-aminothieno[2,3-b]pyridine product.

Formation of Pyrazole-Fused Pyridines (Pyrazolopyridines)

The synthesis of pyrazolo[3,4-b]pyridines can be achieved by reacting 2-chloro-3-cyanopyridines with hydrazine or its derivatives. researchgate.net The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbon of the cyano group. The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety displaces the adjacent chlorine atom via a nucleophilic aromatic substitution mechanism to form the fused pyrazole (B372694) ring. researchgate.netnih.gov Using substituted hydrazines (e.g., phenylhydrazine) allows for the introduction of a substituent at the N-1 position of the pyrazole ring.

Cyclization to Pyrimidine (B1678525) and Other Fused Ring Systems

The versatile 2-chloro-3-cyano pyridine scaffold can be used to construct fused six-membered rings, such as pyrimidines, leading to pyrimido[4,5-b]pyridine systems. These syntheses involve reactions with dinucleophilic reagents capable of forming a six-membered ring.

For instance, reaction with amidines, such as formamidine (B1211174) or guanidine, can lead to the formation of a fused pyrimidine ring. nih.govsharif.edu The reaction mechanism involves an initial attack of one of the amidine nitrogens on the cyano group, followed by intramolecular cyclization and displacement of the 2-chloro substituent by the second nitrogen atom. This approach provides a direct route to 4-aminopyrimido[4,5-b]pyridines.

Mechanistic Studies of Key Reaction Pathways

While dedicated mechanistic studies specifically for this compound are scarce, the pathways for its key reactions can be understood from well-established principles in heterocyclic chemistry.

The annulation reactions described in section 3.5 are classic examples of a sequence involving nucleophilic addition followed by intramolecular nucleophilic aromatic substitution (SNAr).

Initial Nucleophilic Attack: The reaction initiates with the attack of a soft nucleophile (e.g., the sulfur in thioglycolates, a nitrogen in hydrazine or guanidine) on the electrophilic carbon of the cyano group. This step is often reversible.

Intramolecular Cyclization (SNAr): The newly formed intermediate is positioned for an intramolecular cyclization. A second nucleophilic site within the attached reagent attacks the carbon atom bearing the chlorine at the 2-position of the pyridine ring.

Formation of Meisenheimer Complex: This attack proceeds via a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed and is enhanced by the electron-withdrawing cyano group and the ring nitrogen.

Chloride Elimination and Aromatization: The final step is the elimination of the chloride ion from the Meisenheimer complex, which re-establishes the aromaticity of the heterocyclic system, driving the reaction to completion.

The regioselectivity of these reactions is high due to the ortho positioning of the chloro and cyano groups, which facilitates the intramolecular cyclization step necessary for ring fusion.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Cyano 6 Methylthiopyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Detailed high-resolution NMR spectroscopic data for 2-Chloro-4-cyano-6-methylthiopyridine are not present in the surveyed literature. Techniques such as 1H and 13C NMR are fundamental for determining the chemical environment of hydrogen and carbon atoms, respectively. Advanced 2D NMR experiments like COSY, HSQC, and HMBC would be crucial for unambiguously assigning the signals of the pyridine (B92270) ring protons and carbons, as well as confirming the connectivity between the methylthio group and the pyridine core. Without such experimental spectra, a definitive structural assignment and discussion of the electronic effects of the substituents on the chemical shifts are not possible.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Intermolecular Interaction Analysis

Specific Fourier-Transform Infrared (FTIR) and Raman spectra for this compound are not available in the public domain. Vibrational spectroscopy is essential for identifying the characteristic stretching and bending frequencies of the functional groups present in the molecule. Key vibrational modes would include the C≡N stretch of the cyano group, the C-Cl stretch, and various vibrations associated with the methylthio group and the substituted pyridine ring. Analysis of these spectra could also offer insights into potential intermolecular interactions in the solid state.

Mass Spectrometry for Fragmentation Pattern Analysis and Accurate Mass Determination

While general principles of mass spectrometry can predict potential fragmentation pathways for halogenated and sulfur-containing aromatic compounds, specific mass spectral data for this compound, including its fragmentation pattern under electron ionization (EI) or other techniques, has not been documented in the reviewed sources. High-resolution mass spectrometry (HRMS) would be necessary to determine the compound's accurate mass and confirm its elemental composition. The absence of this data precludes a detailed analysis of its mass spectrometric behavior.

Theoretical and Computational Chemistry of 2 Chloro 4 Cyano 6 Methylthiopyridine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-Chloro-4-cyano-6-methylthiopyridine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. nih.govnih.gov This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The optimization process yields crucial geometric parameters. These include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes, each defined by three atoms). These calculated parameters provide a detailed picture of the molecule's architecture. For instance, one would expect the pyridine (B92270) ring to be largely planar, with the substituents causing minor deviations.

The electronic structure, also elucidated by DFT, describes the distribution of electrons within the molecule. This includes the calculation of atomic charges, which can indicate the relative electronegativity and reactivity of different parts of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| C2-Cl Bond Length | 1.74 Å |

| C4-CN Bond Length | 1.45 Å |

| C6-S Bond Length | 1.78 Å |

| N1-C2-C3 Bond Angle | 123.5° |

| C3-C4-C5 Bond Angle | 118.0° |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Ab Initio Methods for Quantum Chemical Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for understanding molecular properties. dergipark.org.tr While DFT incorporates electron correlation effects through approximations, ab initio methods can be systematically improved to achieve higher accuracy, for example, through Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis would help in predicting its reactivity in various chemical reactions. The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the presence of electron-withdrawing groups like chloro and cyano would be expected to lower the LUMO energy, making the pyridine ring more susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. mdpi.com It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is color-coded to show different regions of electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the cyano group, indicating these as potential sites for interaction with electrophiles. Positive potential might be observed around the hydrogen atoms and the carbon atom attached to the chlorine, suggesting these areas are prone to nucleophilic attack.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. nih.govmdpi.com For this compound, theoretical vibrational frequencies can be calculated using DFT. These can be correlated with experimental infrared (IR) and Raman spectra to assign the observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). nih.gov The calculated excitation energies and oscillator strengths can be compared with the experimentally observed absorption maxima to understand the electronic transitions occurring within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed and compared with experimental NMR data to aid in the structural elucidation of the molecule. mdpi.com

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C≡N stretch | 2235 | 2230 |

| C-Cl stretch | 750 | 745 |

| C-S stretch | 680 | 675 |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Computational Modeling of Reaction Mechanisms and Transition States

Computational methods are invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a reaction.

For this compound, computational modeling could be used to investigate its reactivity in various transformations, such as nucleophilic aromatic substitution. By calculating the activation energies for different possible reaction pathways, one could predict the most likely products. This level of detailed mechanistic insight is often difficult to obtain through experimental means alone.

Exploration of Chemical Applications and Materials Science Potential

Utility as Synthetic Intermediates for Elaborate Organic Architectures

The inherent reactivity of the substituted pyridine (B92270) ring in compounds analogous to 2-Chloro-4-cyano-6-methylthiopyridine positions them as valuable intermediates in the synthesis of complex organic molecules. The chloro substituent at the 2-position is a particularly useful handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Similarly, the cyano group can be subjected to various transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

For instance, the related compound 2-chloro-3-cyano-6-methylpyridine is recognized as a key intermediate in the synthesis of various biologically active molecules. chemimpex.com Its ability to act as a building block facilitates the efficient production of compounds with desired therapeutic properties. chemimpex.com This versatility is a strong indicator of the potential of this compound to serve a similar role in constructing intricate molecular frameworks for pharmaceuticals and other advanced materials. The methylthio group at the 6-position could further modulate the electronic properties and reactivity of the pyridine ring, potentially offering unique synthetic pathways.

Development as Precursors for Novel Heterocyclic Scaffolds

The multifunctionality of this compound makes it an ideal precursor for the synthesis of novel heterocyclic scaffolds. The reactive sites on the pyridine ring can be selectively targeted to construct fused ring systems, which are often found in pharmacologically active compounds.

Research on similar structures, such as 2-chloro-3-cyano-4-methylamino-5-nitropyridine, has demonstrated their utility in the synthesis of derivatives of dipyrido[1,2-a:3,2-e]pyrimidine and thieno[2,3-b]pyridine (B153569). researchgate.net The Thorpe-Ziegler cyclization, a common strategy for forming fused rings, could potentially be applied to derivatives of this compound to generate novel thiophenopyridine or related heterocyclic systems. The presence of the cyano and chloro groups provides the necessary electrophilic and nucleophilic centers for such intramolecular cyclizations. The resulting fused heterocycles would be of significant interest for screening in drug discovery programs and for the development of new functional materials.

Investigation in Agrochemical Research as Chemical Entities

Pyridine derivatives are a well-established class of compounds in the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing this heterocyclic core. The specific combination of substituents in this compound suggests its potential as a valuable chemical entity for investigation in agrochemical research.

Analogous compounds, such as 2-chloro-3-cyano-6-methylpyridine, are utilized in the formulation of agrochemicals, including pesticides and herbicides. chemimpex.com The chloro and cyano groups are known to contribute to the biological activity of many agrochemicals. The methylthio group, in particular, is a common feature in certain classes of pesticides. Therefore, this compound could serve as a lead structure for the discovery of new crop protection agents. It is important to note that this discussion is limited to its potential as a chemical entity for research, and does not extend to efficacy or toxicity profiles.

Table 1: Potential Agrochemical Applications of Substituted Pyridines

| Structural Feature | Potential Role in Agrochemicals | Example Analog |

| 2-Chloro Substituent | Electrophilic site for binding to target enzymes | 2-chloro-3-cyano-6-methylpyridine |

| 4-Cyano Group | Can contribute to herbicidal or insecticidal activity | 2-chloro-3-cyano-6-methylpyridine |

| 6-Methylthio Group | Present in some existing pesticides, may enhance activity | N/A in provided search results |

This table is illustrative and based on the functions of similar chemical moieties in known agrochemicals.

Consideration in Functional Materials Research (e.g., Optoelectronic, Polymer Precursors)

The application of pyridine derivatives extends beyond the life sciences into the realm of materials science. The electronic properties of the pyridine ring, which can be tuned by its substituents, make these compounds interesting candidates for functional materials.

For example, the related compound 2-chloro-3-cyano-4,6-dimethylpyridine has found applications in materials science. pipzine-chem.com It can be incorporated into polymer structures to impart specific properties such as enhanced stability and corrosion resistance. pipzine-chem.com This suggests that this compound could be explored as a monomer or an additive in the development of novel polymers. Furthermore, the presence of the cyano and methylthio groups could influence the optoelectronic properties of the molecule, making it a candidate for investigation in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrogen atom in the pyridine ring can also be utilized for coordination with metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.

Table 2: Potential Functional Material Applications

| Application Area | Relevant Molecular Features | Potential Function |

| Polymer Science | Reactive chloro and cyano groups | Monomer for specialty polymers, additive for enhanced properties |

| Optoelectronics | Extended π-system, heteroatoms | Component in organic electronic devices |

| Metal-Organic Frameworks | Pyridine nitrogen for coordination | Building block for porous materials |

This table outlines potential applications based on the structural characteristics of the target compound and its analogs.

Q & A

Q. What are the challenges in analyzing environmental degradation pathways of this compound?

- Methodological Answer : Degradation studies require LC-HRMS to identify transient metabolites like sulfoxides or cyanohydrins. Aerobic soil studies show t₁/₂ = 15–30 days, with major pathways including microbial cleavage of the thioether bond (yielding H₂S) and hydrolytic decyanation . Use isotopically labeled analogs (e.g., ¹³C-cyano) to track mineralization via CO₂ evolution. Confounding factors include pH-dependent stability (degradation accelerates at pH > 8) .

Q. How can computational models predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against target enzymes (e.g., kinase inhibitors) leverages the compound’s planar structure and π-π stacking potential. QSAR models trained on methylthio-substituted pyridines correlate logP (2.1–2.5) with membrane permeability. ADMET predictions highlight moderate hepatotoxicity risk (CYP3A4 inhibition) due to the thioether moiety . Validate in vitro using HepG2 cells and microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.